Product packaging for O-propanoyl-D-carnitine(Cat. No.:)

O-propanoyl-D-carnitine

Cat. No.: B1252327
M. Wt: 217.26 g/mol
InChI Key: UFAHZIUFPNSHSL-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-propanoyl-D-carnitine (CAS Number: 17298-37-2; Molecular Formula: C10H19NO4; Molecular Weight: 217.26 g/mol) is a short-chain acylcarnitine and the propanoic acid ester of carnitine . As an endogenous metabolite, it is part of the carnitine pool and plays a fundamental role in cellular energy metabolism by facilitating the transport of acyl groups into mitochondria for beta-oxidation . Research into this compound and its stereoisomer, Propionyl-L-carnitine (PLC), highlights its significance in cardiovascular and metabolic studies. It has been investigated for its potential to improve heart function in models of chronic heart failure and to enhance walking capacity in individuals with angina and peripheral artery disease . Its mechanism of action is believed to extend beyond energy production, as it also demonstrates antioxidant properties that may protect tissues from oxidative damage . Metabolomic studies show that this compound is a biomolecule of interest, with its levels being elevated in conditions such as methylmalonic acidemia, propionic acidemia, and certain types of heart failure, making it a potential biomarker for these disorders . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO4 B1252327 O-propanoyl-D-carnitine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

(3S)-3-propanoyloxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C10H19NO4/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1

InChI Key

UFAHZIUFPNSHSL-QMMMGPOBSA-N

SMILES

CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CCC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Origin of Product

United States

Metabolic Pathways and Enzymology of O Propanoyl D Carnitine

Biosynthesis and Precursors of Carnitine and its Propionyl Esters

The endogenous synthesis of L-carnitine is a multi-step process that primarily takes place in the liver, kidneys, and brain. oregonstate.eduresearchgate.netmdpi.com This process relies on several precursors and a series of enzymatic reactions.

The biosynthesis of carnitine begins with the essential amino acids L-lysine and L-methionine. oregonstate.eduresearchgate.netyoutube.comresearchgate.net The carbon backbone of the carnitine molecule is derived from L-lysine, while the methyl groups are supplied by L-methionine via S-adenosyl-methionine. oregonstate.edumdpi.comyoutube.com The initial substrate for carnitine biosynthesis is Nε-trimethyllysine, which is formed through the methylation of lysine (B10760008) residues within proteins. nih.govresearchgate.net This trimethyllysine is then released through the breakdown of these proteins. nih.gov

Studies have shown that supplementing a low-carnitine diet with precursors can influence carnitine synthesis. Dietary γ-butyrobetaine significantly increases carnitine production, while ε-N-trimethyllysine has a moderate effect, and the combination of lysine and methionine has a lesser impact. nih.govresearchgate.net This suggests that the availability of these precursors can be a limiting factor in the rate of carnitine synthesis. nih.govresearchgate.net

Four key enzymes are involved in the conversion of trimethyllysine to L-carnitine. oregonstate.eduwikipedia.orgcreative-proteomics.com

Trimethyllysine Hydroxylase (TMLH): This mitochondrial enzyme initiates the pathway by hydroxylating Nε-trimethyllysine to produce 3-hydroxy-Nε-trimethyllysine. youtube.comwikipedia.org This reaction requires iron, 2-oxoglutarate, and vitamin C (ascorbic acid) as cofactors. youtube.comwikipedia.org

Hydroxytrimethyllysine Aldolase (HTMLA): This enzyme cleaves 3-hydroxy-Nε-trimethyllysine into 4-trimethylaminobutyraldehyde and glycine. youtube.comnih.gov It requires pyridoxal (B1214274) phosphate (B84403) (vitamin B6) to function. youtube.com

Trimethylaminobutyraldehyde Dehydrogenase (TMABADH): This cytoplasmic enzyme oxidizes 4-trimethylaminobutyraldehyde to yield γ-butyrobetaine. nih.govcreative-proteomics.com This step utilizes NAD+ as a cofactor. youtube.comcreative-proteomics.com

γ-Butyrobetaine Hydroxylase (BBOX): In the final step, this mitochondrial enzyme hydroxylates γ-butyrobetaine to form L-carnitine. wikipedia.orgcreative-proteomics.com Like TMLH, it is dependent on iron and 2-oxoglutarate. wikipedia.orgcreative-proteomics.com BBOX is considered a rate-limiting enzyme in the pathway and is subject to feedback inhibition by L-carnitine. nih.govcreative-proteomics.com While most enzymes in this pathway are widely distributed, γ-butyrobetaine hydroxylase is notably absent in cardiac and skeletal muscle, which must therefore obtain carnitine from the bloodstream. oregonstate.edu

EnzymeSubstrateProductCofactorsCellular Location
Trimethyllysine Hydroxylase (TMLH)Nε-trimethyllysine3-hydroxy-Nε-trimethyllysineIron, 2-oxoglutarate, Vitamin CMitochondria
Hydroxytrimethyllysine Aldolase (HTMLA)3-hydroxy-Nε-trimethyllysine4-trimethylaminobutyraldehyde, GlycinePyridoxal phosphate (Vitamin B6)-
Trimethylaminobutyraldehyde Dehydrogenase (TMABADH)4-trimethylaminobutyraldehydeγ-butyrobetaineNAD+Cytoplasm
γ-Butyrobetaine Hydroxylase (BBOX)γ-butyrobetaineL-carnitineIron, 2-oxoglutarateMitochondria

Formation and Interconversion of O-Propanoyl-D-Carnitine within Metabolic Networks

The formation of this compound is intrinsically linked to the broader metabolism of acyl groups and the functions of specific enzymes.

Carnitine acyltransferases are a family of enzymes that catalyze the reversible transfer of acyl groups between coenzyme A (CoA) and carnitine. nih.govcolumbia.edu This family includes carnitine acetyltransferase (CrAT), carnitine octanoyltransferase (CROT), and carnitine palmitoyltransferases (CPT-I and CPT-II). nih.govcolumbia.edu

CrAT, in particular, is responsible for the synthesis of short-chain and short branched-chain acylcarnitines, including this compound. hmdb.cahmdb.ca It facilitates the transfer of short-chain acyl groups, like the propionyl group, from their CoA esters to carnitine. faimallusr.com This process is crucial for several cellular functions, including the transport of acyl groups across mitochondrial membranes and the regulation of the intracellular acyl-CoA to CoA ratio. faimallusr.commdpi.com The active site of these enzymes contains a critical histidine residue that acts as a general base, facilitating the transfer of the acyl group. nih.govcolumbia.edu

Propionyl-CoA is a three-carbon acyl-CoA intermediate derived from the catabolism of odd-chain fatty acids and certain amino acids like valine, isoleucine, methionine, and threonine. wikipedia.orglibretexts.orgresearchgate.net The formation of this compound is directly linked to the availability of propionyl-CoA.

Under normal metabolic conditions, propionyl-CoA is carboxylated by propionyl-CoA carboxylase (PCC) to form methylmalonyl-CoA. wikipedia.orgnih.gov Methylmalonyl-CoA is then converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. wikipedia.orgnih.gov This pathway allows the carbon atoms from propionyl-CoA to be utilized for energy production or gluconeogenesis. libretexts.org

However, an accumulation of propionyl-CoA can inhibit key enzymes of the TCA cycle, such as succinyl-CoA synthetase and α-ketoglutarate dehydrogenase. researchgate.netasm.org In such situations, the formation of propionylcarnitine (B99956) via carnitine acetyltransferase can serve as a detoxification mechanism, buffering the excess propionyl groups and facilitating their removal. faimallusr.com Propionyl-L-carnitine can also serve as an anaplerotic substrate, meaning it can replenish the intermediates of the TCA cycle. The propionyl group is converted to succinyl-CoA, which enters the cycle. nih.govahajournals.org

The formation and excretion of acylcarnitines, including this compound, provide a valuable tool for studying the flux of acyl groups in metabolic research. The analysis of acylcarnitine profiles in biological fluids like urine and blood can offer insights into various metabolic states and disorders.

For instance, in inherited metabolic disorders such as propionic acidemia, a defect in propionyl-CoA carboxylase leads to the accumulation of propionyl-CoA. nih.gov This results in a significant increase in the formation and excretion of propionylcarnitine, which can be detected and quantified for diagnostic purposes. hmdb.ca

Subcellular Localization and Transport Mechanisms in Biological Systems

The biological activity and metabolic fate of this compound are intrinsically linked to its location within the cell and the sophisticated transport systems that govern its movement across cellular and organellar membranes. As an acylcarnitine, its primary role is associated with the transport of acyl groups, which necessitates its transit from the cytoplasm into the mitochondrial matrix. nih.gov The subcellular distribution of this compound, therefore, includes the cytoplasm, the mitochondrial intermembrane space, and the mitochondrial matrix. Its presence in these compartments is transient and tightly regulated by a series of specialized transporters.

Elucidation of Mitochondrial Transport Systems: Carnitine Palmitoyltransferase I and II, and Carnitine-Acylcarnitine Translocase (CACT)

The entry of acyl groups, such as the propanoyl group from this compound, into the mitochondria for beta-oxidation is mediated by the carnitine shuttle. This system is composed of three key proteins: Carnitine Palmitoyltransferase I (CPT1), Carnitine-Acylcarnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT2). mhmedical.commdpi.comuu.nl While the carnitine shuttle is most extensively studied for long-chain fatty acids, its components also facilitate the transport of short-chain acylcarnitines.

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the initial step of the shuttle. uu.nlfrontiersin.org It facilitates the transfer of an acyl group from coenzyme A (CoA) to L-carnitine, forming an acylcarnitine ester. In the context of propionyl-CoA, which can be esterified to form O-propanoyl-carnitine, this step is crucial for its subsequent transport. CPT1 activity is a major regulatory point for fatty acid oxidation. mhmedical.com

Carnitine-Acylcarnitine Translocase (CACT): Also known as SLC25A20, CACT is an antiporter embedded in the inner mitochondrial membrane. mhmedical.commdpi.com Its function is to mediate the exchange of acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix. mdpi.comnih.gov Functional studies have confirmed that CACT facilitates the transport of a wide range of acylcarnitines, including short-chain variants like O-propanoyl-carnitine, across the otherwise impermeable inner mitochondrial membrane. aacrjournals.org This transport is an electroneutral, one-to-one exchange. aacrjournals.org

Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 performs the final step of the carnitine shuttle. frontiersin.orgresearchgate.net It catalyzes the reverse reaction of CPT1, transferring the acyl group from the imported acylcarnitine back to a mitochondrial CoA molecule. mhmedical.com This regenerates the acyl-CoA (e.g., propionyl-CoA) within the mitochondrial matrix, where it can enter metabolic pathways like the Krebs cycle, and releases a free carnitine molecule, which is then transported back to the intermembrane space by CACT. mhmedical.comfrontiersin.org

Table 1: Key Proteins of the Mitochondrial Carnitine Shuttle

ProteinGeneLocationFunctionSubstrate (in relation to Propanoyl Group)
Carnitine Palmitoyltransferase I (CPT1) CPT1A, CPT1B, CPT1COuter Mitochondrial MembraneCatalyzes the conversion of acyl-CoA and carnitine to acylcarnitine. mdpi.comfrontiersin.orgPropionyl-CoA
Carnitine-Acylcarnitine Translocase (CACT) SLC25A20Inner Mitochondrial MembraneTransports acylcarnitine into the matrix in exchange for free carnitine. mhmedical.comaacrjournals.orgThis compound
Carnitine Palmitoyltransferase II (CPT2) CPT2Inner Mitochondrial Membrane (Matrix Side)Catalyzes the conversion of acylcarnitine and CoA to acyl-CoA and free carnitine within the matrix. frontiersin.orgresearchgate.netThis compound

Role of Membrane Transporters (e.g., OCTN2) in Research Models for Cellular Distribution

While the carnitine shuttle governs mitochondrial entry, the initial uptake of carnitine and its acylated forms from the extracellular environment into the cytoplasm is mediated by plasma membrane transporters. The most significant of these is the Organic Cation/Carnitine Transporter Novel 2 (OCTN2), encoded by the SLC22A5 gene. nih.govresearchgate.net

OCTN2 is a high-affinity, sodium-dependent transporter responsible for the cellular uptake of L-carnitine. aacrjournals.orgconicet.gov.ar Research has demonstrated that OCTN2 also transports short-chain acylcarnitines. conicet.gov.ardiva-portal.org Studies using human placental brush-border membrane vesicles, a model rich in OCTN2, have shown that propionyl-L-carnitine acts as an inhibitor of L-carnitine uptake, indicating it interacts with the transporter. physiology.org Further research using cells engineered to overexpress human OCTN2 has confirmed that it can transport carnitine esters with short-chain fatty acids, including acetate (B1210297) and propionate (B1217596). nih.gov

Table 2: Plasma Membrane Carnitine Transporter

TransporterGeneLocationFunctionSubstratesResearch Models
Organic Cation/Carnitine Transporter 2 (OCTN2) SLC22A5Plasma MembraneMediates Na+-dependent, high-affinity uptake of carnitine and short-chain acylcarnitines from the extracellular space into the cytoplasm. researchgate.netaacrjournals.orgconicet.gov.arL-carnitine, Acetylcarnitine, O-Propanoyl-carnitine conicet.gov.arphysiology.orgnih.govCells overexpressing OCTN2 aacrjournals.orgnih.gov, jvs mice (OCTN2 knockout) aacrjournals.orgplos.org, Placental membrane vesicles physiology.org

Molecular Mechanisms and Cellular Roles in Experimental Systems

Modulation of Mitochondrial Metabolism and Cellular Energy Homeostasis

O-propanoyl-D-carnitine and its L-isomer, propionyl-L-carnitine (PLC), are integral to the modulation of mitochondrial function and the maintenance of cellular energy balance. nih.govmdpi.com These molecules are crucial for the transport of fatty acids across the inner mitochondrial membrane, a process essential for their subsequent oxidation and the production of adenosine (B11128) triphosphate (ATP). nih.govekb.egmdpi.com By influencing the availability of substrates for energy production, they help regulate the intricate balance between fatty acid and glucose metabolism. mdpi.comnih.gov

The primary role of the carnitine system, which includes this compound, is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs. nih.govwikipedia.org This transport is a critical step for cellular energy production, especially in tissues with high energy demands like cardiac and skeletal muscle. nih.govmdpi.com

The process begins with the activation of fatty acids to fatty acyl-CoA in the cytoplasm. wikipedia.org The acyl group is then transferred from CoA to carnitine by the enzyme carnitine palmitoyltransferase I (CPT I) on the outer mitochondrial membrane, forming an acylcarnitine such as this compound. nih.govmdpi.com This molecule is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). nih.govnih.gov Once inside the matrix, carnitine palmitoyltransferase II (CPT II) reverses the process, reforming fatty acyl-CoA and freeing carnitine to be shuttled back to the cytosol. nih.govoregonstate.edu The regenerated fatty acyl-CoA can then enter the β-oxidation pathway to produce acetyl-CoA, which subsequently fuels the Krebs cycle and oxidative phosphorylation to generate ATP. nih.govmdpi.com

In experimental models, propionyl-L-carnitine has been shown to stimulate palmitate oxidation in cardiac myocytes. nih.gov Studies on isolated rat heart mitochondria demonstrated that PLC could significantly increase the oxidation of both palmitoyl-CoA and palmitoyl-carnitine, leading to a reversal of experimentally induced inhibition of fatty acid oxidation and a reduction in ATP depletion. nih.gov

Interactive Table: Effect of Propionyl-L-Carnitine (PLC) on Palmitate Oxidation in Cardiac Myocytes

Experimental Condition Palmitate Oxidation ATP Levels
Control Baseline Normal
Adriamycin (ADR) Induced Inhibition 70% decrease 65% decrease
PLC Treatment 49% increase -
ADR + PLC 79% reversal of inhibition 17% decrease (reduced from 65%)

Data derived from studies on isolated rat heart myocytes and mitochondria. nih.gov

The balance between acetyl-CoA and free coenzyme A (CoA) is a critical regulatory point in mitochondrial metabolism. nih.gov An elevated acetyl-CoA/CoA ratio can inhibit key enzymes, notably the pyruvate (B1213749) dehydrogenase (PDH) complex, which is the rate-limiting step in carbohydrate oxidation. nih.govahajournals.org

Carnitine and its esters, through the action of carnitine acetyltransferase (CAT), can buffer the acetyl-CoA pool. oregonstate.eduahajournals.org This enzyme catalyzes the reversible transfer of acetyl groups from acetyl-CoA to carnitine, forming acetylcarnitine. nih.gov This process releases free CoA, thereby lowering the acetyl-CoA/CoA ratio. ahajournals.org By alleviating the end-product inhibition of PDH by acetyl-CoA, this mechanism enhances the flux of pyruvate into the Krebs cycle, thus promoting glucose oxidation. nih.govahajournals.org This buffering action is vital for maintaining metabolic flexibility, allowing cells to switch between fatty acid and glucose oxidation based on substrate availability. mdpi.comnih.gov

Experimental evidence from hypertrophied rat hearts shows that propionyl-L-carnitine administration can increase the contribution of glucose oxidation to ATP production, an effect attributed to the activation of PDH following a decrease in the mitochondrial acetyl-CoA/CoA ratio. ahajournals.org

The influence of the carnitine system extends to the regulation of carbohydrate metabolism. By modulating the acetyl-CoA/CoA ratio, carnitine derivatives can indirectly stimulate glucose oxidation. nih.gov When the acetyl-CoA/CoA ratio is high, often due to high rates of fatty acid oxidation, the activity of the pyruvate dehydrogenase (PDH) complex is inhibited. nih.gov

Propionyl-L-carnitine (PLC) can help relieve this inhibition. The propionyl moiety of PLC can be converted to propionyl-CoA, which can then enter the Krebs cycle as succinyl-CoA, an anaplerotic reaction that replenishes cycle intermediates. More significantly, the increased availability of free carnitine from PLC metabolism can accept acetyl groups from acetyl-CoA, forming acetylcarnitine and lowering the acetyl-CoA/CoA ratio. ahajournals.org This reduction in the inhibitory ratio stimulates PDH activity, thereby increasing the rate of glucose oxidation. nih.govahajournals.org

Role in Acyl Group Buffering and Contributions to Metabolic Flexibility

Metabolic flexibility is the capacity of a cell to adapt its fuel source to nutrient availability, a process critical for maintaining energy homeostasis. binasss.sa.cr The carnitine system plays a key role in this by buffering the acyl-CoA pool. nih.gov During periods of high fatty acid oxidation or in certain metabolic disorders, there can be an accumulation of various acyl-CoA species within the mitochondria. nih.gov

This accumulation can sequester the available free CoA, making it a limiting factor for other essential metabolic pathways, including the Krebs cycle and the oxidation of pyruvate derived from glucose. oregonstate.edu this compound and other acylcarnitines are formed when carnitine accepts these acyl groups from acyl-CoAs, a reaction catalyzed by carnitine acyltransferases. mdpi.comnih.gov This process releases free CoA, preventing its depletion and allowing CoA-dependent reactions to proceed. nih.gov The resulting acylcarnitines can then be transported out of the mitochondria, effectively removing excess or poorly metabolized acyl groups. vt.edu This buffering of the acyl-CoA/CoA ratio is crucial for allowing the cell to switch efficiently between fat and glucose metabolism in response to changing physiological demands. nih.govbinasss.sa.cr

Involvement in Cellular Stress Responses and Oxidative Balance in In Vitro Models

In experimental settings, carnitine and its derivatives have demonstrated involvement in cellular responses to stress, particularly in maintaining oxidative balance. ekb.egscielo.br While not direct free radical scavengers, their primary protective mechanism is linked to their positive effects on mitochondrial function and metabolism. ecronicon.net

In vitro studies suggest that carnitine derivatives possess antioxidant properties, primarily by mitigating mitochondrial dysfunction, which is a major source of reactive oxygen species (ROS). scielo.brecronicon.net By optimizing fatty acid oxidation and energy production, these compounds can reduce the electron leakage from the electron transport chain that leads to ROS formation. nih.gov

Propionyl-L-carnitine, for instance, has been shown in cultured human endothelial cells to counteract oxidative stress-induced expression of cell adhesion molecules. ecronicon.net In mouse oocytes subjected to oxidative stress, acyl-carnitines, including PLC, were found to prevent alterations in mitochondrial respiration and ATP production. mdpi.com These protective effects are often attributed to the stabilization of mitochondrial membranes and the reduction of lipid peroxidation. mdpi.com Furthermore, carnitine supplementation has been linked to an increase in the expression of antioxidant enzymes in some experimental models, further contributing to cellular protection against oxidative damage. nih.govekb.eg

Interactive Table: Effects of Acyl-Carnitines on Oocytes Under Oxidative Stress

Parameter Control (Oxidative Stress) Treatment (Acyl-Carnitines)
Meiosis Completion Decreased Significantly Improved
Mitochondrial Respiration Altered Prevented Alterations
ATP Production Altered Prevented Alterations
Spare Respiratory Capacity - Specific positive effects observed with PLC

Data derived from studies on mouse oocytes. mdpi.com

Research into Potential Gene Expression Regulation by this compound

Research investigating the specific role of this compound in the regulation of gene expression is exceptionally limited. The scientific focus has predominantly been on the biologically active L-isomers, such as L-carnitine and its esters, including propionyl-L-carnitine. The D-isomer, D-carnitine, is often considered biologically inert or even detrimental in mammals because it can competitively inhibit the transport and function of L-carnitine, potentially leading to a deficiency of the vital L-form. wikipedia.orgnih.govteikyomedicaljournal.com

Due to this inhibitory nature, D-carnitine and its esters are not typically studied for therapeutic or beneficial regulatory roles. However, some research in non-mammalian models offers insight into how a biological system might respond to D-carnitine at a genetic level, often treating it as a foreign substance or xenobiotic.

Findings from Experimental Systems with D-Carnitine

A notable study using a low-carnitine Nile tilapia model investigated the functional differences between L- and D-carnitine. In this system, D-carnitine was found to induce lipotoxicity and was metabolized as a xenobiotic. cambridge.org The administration of D-carnitine led to significant changes in the mRNA expression of genes related to metabolism, detoxification, and cellular stress. cambridge.orgnih.gov

Specifically, D-carnitine feeding resulted in an increased expression of genes involved in β-oxidation and detoxification in the liver. cambridge.orgnih.govcambridgecore.org This response is thought to be a compensatory mechanism to handle the metabolic stress and lipotoxicity induced by the D-isomer. cambridge.org The study also observed that D-carnitine induced hepatic inflammation, oxidative stress, and apoptosis. nih.govcambridgecore.org

Table 1: Effects of D-Carnitine on Gene Expression in Nile Tilapia Liver This table is based on research using D-carnitine, not this compound specifically.

Gene/Pathway CategoryObserved Effect of D-CarnitineImplied Biological ProcessReference
β-oxidationIncreased mRNA expressionCompensatory energy metabolism cambridge.orgnih.gov
DetoxificationIncreased mRNA expressionResponse to xenobiotic substance cambridge.orgnih.govcambridgecore.org
InflammationInducedCellular stress response nih.govcambridgecore.org
Oxidative StressInducedCellular stress response nih.govcambridgecore.org
ApoptosisInducedProgrammed cell death nih.govcambridgecore.org

Gene Expression Regulation by the L-Isomer: Propionyl-L-Carnitine

In stark contrast to the D-form, the L-isomer, propionyl-L-carnitine (PLC), has been the subject of extensive research, revealing significant effects on the regulation of gene expression across various experimental models. These studies provide a clearer picture of how acylcarnitines can modulate cellular function at the genetic level.

Modulation of Cell Cycle and DNA Synthesis Long-term treatment with PLC has been shown to interfere with cellular mechanisms that regulate DNA synthesis. In studies involving spontaneously hypertensive rats, PLC administration led to a significant reduction in the number of polyploid aortic smooth muscle cells, which was accompanied by a decrease in the total DNA content of the aorta. ahajournals.org This suggests PLC can influence the expression of genes governing cell cycle progression. ahajournals.org

Regulation of Mitochondrial and Antioxidant Genes Research has demonstrated that PLC can influence the expression of genes crucial for mitochondrial function and cellular defense against oxidative stress.

Mitochondrial Biogenesis: In a mouse model of Polycystic Ovary Syndrome (PCOS), the administration of a formula containing PLC was found to increase the expression of mitochondrial transcriptional factor A (mtTFA). nih.govmdpi.com mtTFA is a key regulator of mitochondrial DNA replication and transcription, indicating that PLC can promote the formation of new mitochondria.

Antioxidant Response: PLC has been shown to stimulate the gene expression of antioxidant enzymes. In human endothelial cells, it was found to increase the expression of heme oxygenase-1. oup.com

Influence on Inflammatory and Adipogenic Gene Expression PLC also plays a role in modulating genes related to inflammation and fat metabolism.

Inflammation: In human umbilical vein endothelial cells (HUVEC), PLC was found to downregulate the expression of Intercellular Adhesion Molecule 1 (ICAM-1), a key protein in inflammatory responses. teikyomedicaljournal.com

Adipogenesis: While studied more with L-carnitine, the principle extends to its esters. L-carnitine has been shown to induce the expression of genes involved in lipolysis (fat breakdown) while suppressing genes that promote adipogenesis (fat cell formation) in adipocytes. plos.orgnih.gov

Table 2: Summary of Research Findings on Propionyl-L-Carnitine (PLC) and Gene Expression

Experimental SystemKey Gene/Protein TargetObserved Effect of PLCImplied Regulatory FunctionReference
Spontaneously Hypertensive Rats (Aortic Smooth Muscle Cells)Genes regulating DNA synthesis/cell cycleInterference with synthesis, reduction of polyploid cellsRegulation of cell cycle progression ahajournals.org
Mouse Model of PCOS (Ovarian Tissue)Mitochondrial Transcriptional Factor A (mtTFA)Increased expressionPromotion of mitochondrial biogenesis nih.govmdpi.com
Human Endothelial CellsHeme Oxygenase-1 (HO-1)Stimulated gene expressionEnhancement of antioxidant defense oup.com
Human Umbilical Vein Endothelial Cells (HUVEC)Intercellular Adhesion Molecule 1 (ICAM-1)Downregulated expressionAnti-inflammatory effect teikyomedicaljournal.com

Analytical Methodologies for Quantitative Research of O Propanoyl D Carnitine

Advanced Chromatographic Techniques for Separation and Identification

Chromatographic separation is essential for distinguishing O-propanoyl-D-carnitine from its isomers and other related compounds present in complex biological samples.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of carnitine and its acyl derivatives. nih.govcapes.gov.brresearchgate.net This approach overcomes some limitations of earlier methods, such as the partial hydrolysis of acylcarnitines during butylation for tandem mass spectrometry (MS/MS) analysis. nih.govcapes.gov.brresearchgate.net In many HPLC-MS methods, separation is achieved on a reversed-phase column, such as a C8 or C18 column, often using a volatile ion-pairing reagent. capes.gov.brcapes.gov.br

Methods have been developed for the simultaneous determination of carnitine and multiple acylcarnitines in biological fluids like urine and plasma. capes.gov.brcapes.gov.br These methods often involve derivatization of the analytes prior to HPLC separation to improve chromatographic behavior and detection sensitivity. nih.govcapes.gov.brresearchgate.netresearchgate.net For instance, derivatization with pentafluorophenacyl trifluoromethanesulfonate (B1224126) has been successfully used, allowing for separation by HPLC and subsequent detection by an ion trap mass spectrometer. nih.govcapes.gov.brresearchgate.net

Table 1: HPLC Methods for Acylcarnitine Analysis
TechniqueColumn TypeDerivatization AgentKey AdvantagesSource
HPLC-MSReversed-Phase C8None (with ion-pairing reagent)Separation without derivatization capes.gov.br
HPLC-MSIon-Exchange/Reversed-Phase C8Pentafluorophenacyl trifluoromethanesulfonateSeparates reagent byproducts from derivatized analytes nih.gov
HPLC with Fluorescence DetectionReversed-Phase C181-aminoanthracene (IAA)High sensitivity for simultaneous determination of L-carnitine, acetyl-L-carnitine, and propionyl-L-carnitine researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for comprehensive acylcarnitine profiling in research, offering high sensitivity and the ability to distinguish between isomeric and isobaric compounds. nih.govrestek.com This technique is critical for obtaining accurate quantitative data, as direct infusion MS/MS methods cannot separate isomers. nih.gov

Various LC-MS/MS methods have been developed to quantify a wide array of acylcarnitine species, with some methods capable of measuring over 50 different acylcarnitines in a single run. nih.gov These methods often utilize reversed-phase columns, such as C18 columns, to achieve chromatographic separation of isomers like isovalerylcarnitine (B1198194) and valerylcarnitine. nih.govrestek.com For more polar, short-chain acylcarnitines, which may have poor retention on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can be employed. acs.org

The development of rapid LC-MS/MS methods, with analysis times as short as nine minutes, allows for high-throughput screening of underivatized acylcarnitines, which is essential for large-scale research studies. restek.com These methods provide the necessary chromatographic separation for the differential diagnosis of various metabolic disorders. restek.com High-resolution parallel reaction monitoring (PRM) methods have also been applied for the targeted quantification of acylcarnitines, providing enhanced specificity by distinguishing metabolites from the biological matrix. acs.org

Mass Spectrometric Detection Strategies and Optimization for Research

The optimization of mass spectrometric detection is key to achieving precise and reliable quantification of this compound.

Electrospray ionization (ESI) in positive mode is commonly used for the analysis of acylcarnitines. nih.gov The ionization efficiency can be enhanced through derivatization; for example, butylation of dicarboxylic acylcarnitines has been shown to improve their ionization. nih.gov

Understanding the fragmentation patterns of acylcarnitines in the mass spectrometer is fundamental for their identification and quantification. wikipedia.org A characteristic fragmentation of acylcarnitines involves the production of a prominent product ion at a mass-to-charge ratio (m/z) of 85. nih.gov This fragment is proposed to form from the loss of the acyl chain and the trimethylamine (B31210) group. nih.gov For propionyl-carnitine specifically, a protonated molecule is observed at m/z 218, and its fragmentation pattern can be compared to that of an authentic standard for confident identification. researchgate.netoup.com Derivatization can also influence fragmentation; pentafluorophenacyl esters of acylcarnitines yield specific product ions, such as one at m/z 293 and another corresponding to the loss of m/z 59. nih.gov

Table 2: Common Fragments in Acylcarnitine Mass Spectrometry
Analyte TypePrecursor Ion (m/z)Characteristic Product Ion(s) (m/z)NotesSource
General Acylcarnitines[M+H]+85Common fragment used for precursor ion scanning. nih.gov
Propionyl-carnitine218Matches authentic standard's fragmentation pattern.Used to identify the biomarker in patient samples. researchgate.net
Pentafluorophenacyl ester derivativesVaries293 and [M-59]+Highly selective detection by MS/MS. nih.gov

For accurate and absolute quantification, the use of internal standards is indispensable. nih.gov The most effective internal standards are stable isotope-labeled analogs of the analyte, which are added to the sample at the beginning of the preparation process. nih.gov This compensates for variations during sample extraction, derivatization, and analysis. nih.gov

In acylcarnitine analysis, a mixture of deuterated internal standards is commonly used. nih.govlcms.cz For the quantification of this compound (often denoted as C3), d3-propionyl-carnitine is a frequently used internal standard. nih.govnih.govlcms.cz In addition to internal standards, synthesized calibrators are crucial for generating calibration curves and ensuring the accurate quantification of a wide range of acylcarnitines. nih.govcapes.gov.brresearchgate.netresearchgate.net Methods have been developed using dozens of synthesized acylcarnitine calibrators to ensure the accuracy of quantification across different chain lengths and structures. nih.govcapes.gov.brresearchgate.net The use of multi-point calibration curves, rather than single-point calibration, is a feature of more rigorous quantitative methods. researchgate.net

Methodologies for Sample Preparation and Derivatization for Research Applications (e.g., solid-phase extraction)

Effective sample preparation is critical for removing interfering substances from the biological matrix and concentrating the analytes of interest. A common first step in plasma or tissue analysis is protein precipitation, often using a solvent like methanol. acs.orgnih.gov

Solid-phase extraction (SPE) is a widely used technique for the selective isolation of carnitine and acylcarnitines. sigmaaldrich.com Cation-exchange SPE is particularly effective for these compounds due to their quaternary ammonium (B1175870) group. capes.gov.brnih.govnih.govresearchgate.net This can be performed offline or integrated into the analytical system as online SPE, which can reduce sample handling and analysis time. nih.gov

Derivatization is often employed to improve the chromatographic and mass spectrometric properties of acylcarnitines. nih.govcapes.gov.brresearchgate.netnih.govnih.govnih.govbohrium.comresearchgate.netacs.orgkosfaj.org Common derivatization strategies include:

Butylation: Converting acylcarnitines to their butyl esters can improve their retention on reversed-phase columns and increase ionization efficiency, although it may cause partial hydrolysis. nih.govnih.gov

Pentafluorophenacyl (PFP) Esters: Derivatization with pentafluorophenacyl trifluoromethanesulfonate is a robust method that is rapid, complete, and does not cause acylcarnitine hydrolysis. nih.govcapes.gov.brresearchgate.netnih.govacs.org

3-Nitrophenylhydrazine (3NPH) Derivatization: This method increases the signal intensity and helps achieve a linear elution profile on reversed-phase columns, which is particularly useful for short-chain acylcarnitines. nih.govresearchgate.net

Dansylhydrazine Labeling: This chemical isotope labeling (CIL) approach allows for the simultaneous quantification of free fatty acids and acylcarnitines with enhanced sensitivity. bohrium.com

However, some modern LC-MS/MS methods are capable of analyzing underivatized acylcarnitines, simplifying the sample preparation process. restek.comacs.org

Addressing Challenges in Accurate Quantification and Distinction of Isomeric Forms in Research Assays

The accurate quantification of this compound in biological samples presents significant analytical challenges, primarily due to the existence of its stereoisomer, O-propanoyl-L-carnitine, and other structural isomers. Since only the L-isomer of carnitine is physiologically active, the ability to distinguish between D- and L-enantiomers is crucial for meaningful biological interpretation. nih.gov Standard analytical techniques often struggle to differentiate these isomeric forms, potentially leading to inaccurate measurements and misinterpretation of research data.

A prevalent method for analyzing acylcarnitine profiles, direct infusion electrospray ionization tandem mass spectrometry (ESI-MS/MS), is incapable of discriminating between isomeric species. nih.gov This limitation can result in the overestimation of metabolite concentrations due to isobaric interferences from the sample matrix, yielding false positive results, particularly for compounds present in low abundance. nih.gov Consequently, more sophisticated methodologies are required to resolve and accurately quantify these closely related molecules.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the most common and robust technique for this purpose. nih.govcas.cz By incorporating a chromatographic separation step prior to mass analysis, LC-MS/MS allows for the physical separation of isomers, enabling their individual quantification. nih.gov However, even with LC-MS/MS, achieving baseline separation of all isomers can be difficult, and the identification of the exact compound in the chromatogram can remain elusive without proper standards and optimized methods. nih.govacs.org

To address the specific challenge of separating enantiomers (D- and L-forms), chiral chromatography is employed. This technique utilizes a chiral stationary phase (CSP) within the high-performance liquid chromatography (HPLC) column that interacts differently with each enantiomer, leading to different retention times and thus, separation. researchgate.netgoogle.com

Another strategy to enhance separation and detection is chemical derivatization. researchgate.netacs.org This process involves chemically modifying the analyte to improve its chromatographic behavior or detection sensitivity. researchgate.net For carnitine and its esters, which are polar and lack a strong chromophore for UV detection, derivatization is often a necessary step for effective analysis by HPLC or gas chromatography (GC). kosfaj.orgresearchgate.net

The combination of these advanced techniques—chromatographic separation, specialized chiral columns, derivatization, and high-resolution mass spectrometry—provides a powerful toolkit for overcoming the inherent difficulties in the quantitative analysis of this compound and its isomers.

Detailed Research Findings

Researchers have developed and validated several specific methods to tackle the challenges of isomeric distinction.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A key approach involves LC-MS/MS to separate isomeric acylcarnitine species. nih.gov While this is a significant improvement over direct infusion methods, limitations can persist. For instance, some isomeric acylcarnitines, such as different forms of C5-carnitine, may not be well separated even with a reversed-phase column, suggesting the need for longer columns or alternative chromatographic conditions for complete resolution. acs.org The use of internal standards, such as deuterium-labeled carnitines (e.g., d3-propionyl-carnitine), is critical for accurate quantification by compensating for variations in sample processing and instrument response. nih.govresearchgate.net

Chiral Separation Techniques: The enantiomeric purity of carnitine compounds is a major focus. Chiral HPLC methods, often using specific columns like the Chirobiotic T, have been successfully implemented. google.com These methods can separate the D- and L-enantiomers, providing a reliable way to determine the optical purity of a sample. google.com Another approach involves pre-column derivatization with a chiral reagent, such as (+)-1-(9-fluorenyl)ethyl chloroformate [(+)FLEC], to form diastereomeric derivatives that can be separated on a standard, non-chiral column and detected by UV or fluorescence. researchgate.net

Derivatization Strategies: To overcome the poor chromatographic retention and detection of underivatized carnitines, various derivatization procedures are used. One established method is the conversion of carnitine and its acyl esters to their pentafluorophenacyl esters, which can then be separated by HPLC and detected with high selectivity by MS/MS. acs.org For gas chromatography, a two-step derivatization can be employed to convert L- and D-carnitine into volatile lactone products, allowing for enantiomeric purity screening. researchgate.net Butylation is another technique used to increase the ionization efficiency of acylcarnitines for mass spectrometric analysis. nih.gov

The following tables summarize the analytical methodologies and challenges discussed:

Table 1: Analytical Methodologies for Isomer Distinction

Methodology Principle Application to Propanoylcarnitine Analysis References
Direct Infusion ESI-MS/MS Samples are directly infused into the mass spectrometer without prior chromatographic separation. Commonly used for general acylcarnitine profiling but cannot distinguish between isomers like this compound and O-propanoyl-L-carnitine. nih.gov
LC-MS/MS Combines the separation power of liquid chromatography with the detection sensitivity and specificity of tandem mass spectrometry. Allows for the separation and robust quantification of isomeric acylcarnitine species, overcoming the limitations of direct infusion. nih.govcas.cz
Chiral HPLC Uses a chiral stationary phase (CSP) to separate enantiomers based on differential interactions. Specifically separates D- and L-enantiomers of carnitine and its esters, enabling the determination of optical purity. researchgate.netgoogle.com

| Gas Chromatography (GC) | Separates volatile compounds in the gas phase. Requires derivatization for non-volatile analytes like carnitine. | Used for enantiomeric purity screening after a suitable derivatization procedure to make the carnitine isomers volatile. | researchgate.net |

Table 2: Derivatization Agents for Carnitine Analysis

Derivatization Agent Purpose Analytical Method References
Pentafluorophenacyl Trifluoromethanesulfonate Forms pentafluorophenacyl esters to improve chromatographic separation and MS/MS detection. HPLC-MS/MS acs.orgresearchgate.net
(+)-1-(9-fluorenyl)ethyl chloroformate [(+)FLEC] A chiral agent that creates diastereomeric derivatives, allowing separation on a non-chiral column. HPLC-UV/Fluorescence researchgate.net
Butyl Esters (Butylation) Increases the ionization efficiency of acylcarnitines for mass spectrometry. ESI-MS/MS nih.gov
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) Used for derivatization prior to analysis by chiral liquid chromatography. HPLC researchgate.net

Experimental Models and in Vitro / Ex Vivo Investigations of O Propanoyl D Carnitine

Utilization of Cellular Models for Mechanistic Studies

Cellular models are fundamental in dissecting the molecular pathways affected by O-propanoyl-D-carnitine and its counterparts. These in vitro systems allow for controlled examination of metabolic and signaling cascades, as well as detailed analysis of mitochondrial bioenergetics.

Studies using cell lines have been crucial for understanding how carnitine and its derivatives modulate cellular metabolism. L-carnitine and its acetylated form, acetyl-L-carnitine, are known to be involved in the transport of fatty acids into the mitochondria for beta-oxidation. conicet.gov.ar In cell line cultures, L-carnitine has been observed to decrease the rate of apoptosis. conicet.gov.ar The acetylated derivative, acetyl-L-carnitine (ALCAR), can influence protein structure and function through acetylation. conicet.gov.ar

In human neuroblastoma (SH-SY5Y) and astrocytoma (1321N1) cell cultures, treatment with L-carnitine hydrochloride resulted in significant increases in mitochondrial function. scielo.br This highlights the direct impact of carnitine on cellular energy-producing pathways. The carnitine/organic cation transporter-2 (OCTN2) is essential for the uptake of L-carnitine into cells, and its presence in various tissues underscores the systemic importance of carnitine transport. scielo.br

Mitochondria are central to the metabolic actions of carnitine derivatives. L-carnitine facilitates the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a critical step in energy production. scielo.brwikipedia.org It also plays a role in modulating the intramitochondrial ratio of acetyl-CoA to free CoA, which can influence the activity of enzymes like pyruvate (B1213749) dehydrogenase and, consequently, carbohydrate oxidation. ahajournals.orgresearchgate.net

Research has shown that L-carnitine supplementation can enhance the mitochondrial function of human morulae and support embryo development in culture. nih.gov It is believed to protect against the cytotoxic effects of free fatty acids by forming acyl-carnitine esters and promoting their oxidation, thereby mitigating damage to mitochondrial membranes. nih.gov In addition to its role in fatty acid metabolism, carnitine is an activator of carbohydrate metabolism by promoting pyruvate oxidation. mdpi.com

Application of Animal Models for Investigating Systemic Metabolic Roles (Strictly excluding human clinical outcomes)

Animal models have been indispensable for exploring the systemic metabolic effects of this compound and its L-isomer, providing a platform to study their influence on various organ systems and in the context of specific metabolic challenges.

Rodent models have been extensively used to investigate the metabolic effects of propionyl-L-carnitine (PLC). In diet-induced obese mice, oral administration of PLC was found to reverse the increase in body weight, improve the insulin-resistant state, and correct the elevated total cholesterol levels induced by a high-fat diet. nih.govplos.org Furthermore, PLC treatment improved endothelial dysfunction and reversed the decrease in hepatic mitochondrial activity associated with a high-fat diet. nih.gov In obese Zucker rats, PLC has been shown to decrease body weight gain, food intake, and liver triglyceride content, while improving insulin (B600854) resistance. nih.gov

In models of cardiac hypertrophy induced by pressure overload in rats, myocardial carnitine levels were found to be decreased. ahajournals.orgnih.gov Treatment with PLC restored these levels and improved cardiac function, an effect that was directly related to the degree of cardiac hypertrophy. nih.gov In hypertrophied rat hearts, PLC was shown to increase carbohydrate oxidation by stimulating the conversion of mitochondrial acetyl-CoA to cytoplasmic acetylcarnitine, which in turn activates pyruvate dehydrogenase. ahajournals.org

Animal ModelConditionKey Findings with Propionyl-L-Carnitine (PLC) TreatmentReference
Diet-induced obese miceHigh-fat dietReversed body weight gain, improved insulin resistance, corrected elevated total cholesterol, improved endothelial function, and reversed decreased hepatic mitochondrial activity. nih.gov
Obese Zucker ratsObesity and insulin resistanceDecreased body weight gain, food intake, and liver triglyceride content; improved insulin resistance. nih.gov
Rats with pressure-overload cardiac hypertrophyCardiac hypertrophyRestored myocardial carnitine levels and improved cardiac function. Increased carbohydrate oxidation. ahajournals.orgnih.gov

The effects of propionyl-L-carnitine have been examined in specific organ systems in animal models.

Cardiac Muscle: In rats with congestive heart failure following myocardial infarction, treatment with PLC led to a marked improvement in left ventricular function. oup.com In hypertrophied rat hearts, PLC treatment increased myocardial carnitine content and was associated with an increase in carbohydrate oxidation. ahajournals.org It also improved hemodynamic function in these hearts. ahajournals.org

Liver: In diet-induced obese mice, PLC treatment reversed the decrease in hepatic mitochondrial activity caused by a high-fat diet. nih.gov Studies in rats with hereditary hypertriglyceridemia showed that carnitine supplementation reduced liver steatosis and was associated with increased mitochondrial biogenesis and fatty acid oxidative capacity in the liver. cdnsciencepub.com

Kidney: In an ex vivo rat model of isolated perfused kidney, exposure to propionyl-L-carnitine before an ischemic insult largely prevented renal function impairment. nih.gov In a model of syngeneic kidney transplantation in rats, PLC almost completely prevented polymorphonuclear cell graft infiltration and reduced tubular injury. nih.gov The beneficial effects in the kidney are thought to be related to the lowering of lipid peroxidation and free radical generation. nih.gov The kidneys play a crucial role in maintaining the body's carnitine levels through synthesis, excretion, and reabsorption. wikipedia.orgmdpi.com

Organ SystemAnimal ModelKey Findings with Propionyl-L-Carnitine (PLC) TreatmentReference
Cardiac MuscleRats with congestive heart failureImproved left ventricular function. oup.com
Cardiac MuscleRats with hypertrophied heartsIncreased myocardial carnitine content and carbohydrate oxidation. ahajournals.org
LiverDiet-induced obese miceReversed the decrease in hepatic mitochondrial activity. nih.gov
KidneyRats with ischemia-reperfusion injuryPrevented renal function impairment and reduced tubular injury. nih.gov

Research in rodent models has explored the effects of D-carnitine and its derivatives on parasitic infections, specifically Trypanosoma. L-carnitine is important for the energy metabolism of blood-form trypanosomes, which rely on glycolysis. nih.govparasite-journal.org The hypothesis is that D-carnitine could act as a competitive inhibitor of L-carnitine's metabolic functions. nih.govparasite-journal.org

In studies involving rats and mice infected with Trypanosoma lewisi and T. brucei rhodesiense, high oral doses of D-carnitine and propionyl-D-carnitine resulted in approximately 50% inhibition of parasite growth. nih.govparasite-journal.org This inhibition was found to be reversible and competitive. nih.govparasite-journal.org A potential mechanism for this effect is interference with pyruvate kinase activity, which would disrupt ATP production. nih.gov These findings suggest a role for D-carnitine derivatives in modulating the metabolism of these parasites. T. brucei relies on the catabolism of proline and other amino acids for energy in its insect vector stage. frontiersin.org The degradation of proline to glutamate (B1630785) occurs in the mitochondria. nih.gov

Ex Vivo Tissue Perfusion and Metabolic Analysis Techniques

Ex vivo tissue perfusion studies have been instrumental in elucidating the metabolic effects of carnitine and its derivatives, including the synthetic, non-naturally occurring stereoisomer this compound. These experimental setups allow for the investigation of tissue-specific metabolic pathways and the influence of various compounds under controlled conditions, mimicking physiological and pathophysiological states. While direct studies on this compound are limited, the extensive research on its L-isomer, propionyl-L-carnitine (PLC), provides a framework for understanding the potential metabolic interactions of the D-isomer. It is important to note that D-carnitine and its esters can competitively inhibit the transport and functions of the naturally occurring L-carnitine. nih.gov

Isolated perfused heart models are a cornerstone of cardiovascular research, enabling detailed analysis of myocardial metabolism and function. In studies involving hypertrophied rat hearts, for instance, perfusion with a buffer containing PLC has been shown to significantly increase the myocardial carnitine content. ahajournals.org This model allows for the measurement of substrate oxidation rates, such as those for fatty acids, glucose, and lactate (B86563), providing insights into the heart's energy metabolism. ahajournals.org For example, in hypertrophied hearts, which often exhibit decreased carnitine levels, perfusion with PLC has been observed to dramatically increase glucose and lactate oxidation rates. ahajournals.org Such experimental systems are crucial for understanding how carnitine derivatives might influence cardiac energy substrate utilization, particularly in diseased states.

Similarly, ex vivo perfusion of skeletal muscle allows for the investigation of metabolic processes relevant to conditions like peripheral arterial disease. ahajournals.orgnih.gov Techniques such as impedance plethysmography can be used to measure blood flow in perfused limbs, while muscle biopsies taken before and after perfusion can reveal changes in tissue carnitine levels and other metabolic markers. caldic.com The analysis of perfusate and tissue samples via methods like mass spectrometry enables the detailed quantification of free carnitine and various acylcarnitine esters, offering a snapshot of metabolic activity. nih.govbevital.no

Microcirculation models, such as the hamster cheek pouch, provide a window into the effects of compounds on tissue perfusion and microvascular function. nih.gov Using intravital microscopy, researchers can observe and quantify parameters like arteriolar diameter, perfused capillary length, and leukocyte adhesion in response to ischemia-reperfusion injury and the administration of test substances. nih.gov These models have been used to demonstrate the protective effects of PLC against ischemia-reperfusion-induced microvascular damage. nih.gov

Metabolic analysis in these ex vivo systems often involves a combination of techniques. High-performance liquid chromatography (HPLC) and mass spectrometry are standard for measuring concentrations of carnitine, acylcarnitines, and other metabolites in tissue and perfusate. nih.govbevital.no Isotopic labeling studies, where substrates like radiolabeled glucose or fatty acids are introduced into the perfusate, allow for the tracing of metabolic pathways and the quantification of substrate oxidation rates. ahajournals.org Furthermore, techniques like near-infrared spectroscopy and magnetic resonance spectroscopy can be applied to non-invasively monitor muscle oxygenation and high-energy phosphate (B84403) metabolism in real-time during perfusion experiments. karger.com

The data gathered from these ex vivo studies are critical for constructing a comprehensive picture of a compound's metabolic impact. For instance, detailed analysis of acylcarnitine profiles can indicate shifts in fatty acid and amino acid metabolism. bevital.no An increase in short-chain acylcarnitines, for example, might suggest an alteration in the activity of key mitochondrial enzymes. ahajournals.org

Table 1: Representative Data from Ex Vivo Perfused Heart Studies with Propionyl-L-Carnitine

This table is based on findings from studies on Propionyl-L-Carnitine in hypertrophied rat hearts and is intended to be illustrative of the types of data generated in such experiments.

ParameterControl (Hypertrophied)PLC-Treated (Hypertrophied)Unit
Myocardial Carnitine Content4155 ± 3837081 ± 729nmol/g dry wt
Glucose Oxidation Rate137 ± 25627 ± 110nmol/min/g dry wt
Lactate Oxidation Rate119 ± 17252 ± 47nmol/min/g dry wt
Fatty Acid Oxidation RateUnchangedSmall Increase-
Cardiac Work-Significantly Increased-

Data adapted from Circulation Research. ahajournals.org

Interactions with Other Biomolecules and Biological Systems

Relationships with Coenzyme A Pools and Other Acyl-CoA Esters

O-propanoyl-D-carnitine, as part of the broader carnitine system, plays a crucial role in the regulation and buffering of Coenzyme A (CoA) pools within the cell, particularly within the mitochondria. The formation of this compound from propionyl-CoA is a key mechanism for managing the intramitochondrial acyl-CoA/CoA ratio. caldic.comnih.gov In metabolic states where propionyl-CoA accumulates, such as in the catabolism of certain amino acids (valine, isoleucine, threonine, and methionine) and odd-chain fatty acids, the sequestration of propionyl groups can lead to a depletion of the free CoASH pool. nih.govbabraham.ac.uk This depletion can, in turn, inhibit critical metabolic pathways that require CoASH, such as the pyruvate (B1213749) dehydrogenase complex and the Krebs cycle.

The conversion of propionyl-CoA to O-propanoyl-carnitine serves as a buffering system, releasing free CoASH and thus maintaining its availability for other enzymatic reactions. jci.orgnih.gov This process is particularly vital in conditions like propionic acidemia, where a genetic defect impairs the further metabolism of propionyl-CoA. The accumulation of propionyl-CoA in such cases can be toxic, and its conversion to propionylcarnitine (B99956) facilitates its removal from the mitochondria and eventual excretion, thereby mitigating the sequestration of CoASH. jci.orgnih.govnih.gov Studies have shown that in normoxic conditions, an excess of propionate (B1217596) can lead to a significant reduction in free CoA, an effect that is less pronounced with the administration of propionyl-L-carnitine, highlighting its role in maintaining CoA homeostasis. nih.gov The transport of propionyl groups as O-propanoyl-carnitine across mitochondrial membranes allows for the transfer of these acyl groups between different cellular CoA pools, ensuring metabolic flexibility and preventing the deleterious consequences of an elevated acyl-CoA/CoA ratio. nih.gov

Functional Interactions with Carnitine Acetyltransferase and Related Transferases

The primary enzyme responsible for the reversible synthesis of this compound is carnitine acetyltransferase (CrAT). nih.govproteopedia.org This enzyme catalyzes the transfer of short-chain acyl groups between carnitine and Coenzyme A. The reaction is as follows:

Propionyl-CoA + D-Carnitine ⇌ this compound + CoASH

CrAT is known to have a broad specificity for short-chain acyl-CoAs, including acetyl-CoA and propionyl-CoA. nih.govnih.gov The enzyme's activity is crucial for modulating the acyl-CoA/CoA ratio, as discussed in the previous section. In situations of high propionyl-CoA levels, the forward reaction is favored, leading to the formation of O-propanoyl-carnitine and the release of free CoASH. jci.orgnih.gov Conversely, when there is a demand for propionyl-CoA for metabolic processes such as entry into the Krebs cycle via conversion to succinyl-CoA, the reverse reaction can occur. nih.gov

Role of this compound within the Broader Acylcarnitine Profile and its Significance in Defined Metabolic States

This compound, often measured as propionylcarnitine (C3) in metabolic screening, is a key component of the acylcarnitine profile, which provides a snapshot of fatty acid and amino acid metabolism. healthmatters.io Alterations in the level of this compound are indicative of specific metabolic states and are particularly significant in the diagnosis of certain inborn errors of metabolism. healthmatters.ionih.gov

The most prominent example of the clinical significance of this compound is in propionic acidemia . This is an autosomal recessive disorder caused by a deficiency in the enzyme propionyl-CoA carboxylase. researchgate.net This deficiency leads to the accumulation of propionyl-CoA, which is then increasingly converted to propionylcarnitine. nih.govresearchgate.net Consequently, individuals with propionic acidemia exhibit markedly elevated levels of C3 in their blood, making it a primary biomarker for newborn screening of this condition. nih.govnih.gov The ratio of propionylcarnitine to other acylcarnitines, such as acetylcarnitine (C2), is also a critical diagnostic marker, with an increased C3/C2 ratio being a strong indicator of the disease. nih.gov

The following table illustrates typical findings in the acylcarnitine profile of individuals with propionic acidemia compared to normal ranges.

AnalyteNormal Range (nmol/L)Propionic Acidemia (nmol/L)Significance
Propionylcarnitine (C3) 0 - 87011,028 - 23,930Markedly elevated
C3/C2 Ratio VariesSignificantly increasedKey diagnostic ratio

Data compiled from published case reports. nih.gov

Stereospecific Interactions: Comparative Research of D- vs. L-O-Propanoyl-Carnitine in Biological Systems (e.g., competitive inhibition mechanisms in parasitic organisms)

The biological effects of carnitine and its derivatives are highly stereospecific, with the L-isomer being the biologically active form in mammals. The D-isomer, this compound, is not only less active but can also interfere with the functions of its L-counterpart through competitive mechanisms.

A notable example of this stereospecific interaction is observed in parasitic organisms like Trypanosoma. These parasites rely heavily on glycolysis for their energy production, a process in which L-carnitine plays a stimulatory role. parasite-journal.org Research has shown that high doses of this compound can inhibit the growth of Trypanosoma parasites by approximately 50%. parasite-journal.org This inhibition is reversible and competitive, suggesting that the D-isomer competes with the endogenous L-carnitine for binding to enzymes or transporters crucial for the parasite's metabolism. parasite-journal.org A proposed mechanism for this antiparasitic activity is the interference with pyruvate kinase, which would disrupt ATP production. parasite-journal.org

Comparative studies in other biological systems have further elucidated the functional differences between D- and L-carnitine isomers. For instance, in animal models, the administration of D-carnitine has been shown to inhibit the catabolism of lipids and induce lipotoxicity, leading to lipid accumulation in the liver. cambridge.orgresearchgate.net This is in stark contrast to L-carnitine, which promotes fatty acid oxidation. cambridge.org D-carnitine is essentially treated as a xenobiotic, inducing metabolic stress and detoxification pathways. cambridge.org These findings underscore the importance of stereoisomerism in the biological actions of propanoyl-carnitine. The D-form can act as an antagonist to the L-form, leading to distinct and often detrimental metabolic consequences. This competitive inhibition is a key factor in its effects on various biological systems, from parasitic protozoa to mammalian models.

Emerging Research Directions and Advanced Methodologies

Application of Systems Biology and Metabolomics Approaches in O-Propanoyl-D-Carnitine Research

Systems biology and metabolomics provide a holistic view of metabolic processes, enabling researchers to understand how this compound fits into the broader network of cellular functions. nih.govmdpi.com Metabolomics, in particular, has been instrumental in identifying acylcarnitines like propionylcarnitine (B99956) as key indicators of metabolic shifts in various conditions. tandfonline.comnih.gov

The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—is a powerful strategy for constructing a comprehensive picture of metabolic pathways. nih.govwiley.com This approach allows scientists to connect genetic predispositions, gene expression, protein activity, and metabolite concentrations to understand complex biological systems. mdpi.comcreative-proteomics.com

A key challenge in this field is the effective integration of these diverse data types. wiley.com Tools like PathIntegrate have been developed to combine multi-omics data at the pathway level, which can enhance the detection of subtle, correlated signals that might be missed when looking at individual molecules. nih.govresearchgate.net For instance, by integrating metabolomics data showing altered levels of propionylcarnitine with transcriptomics data on enzyme expression, researchers can identify dysregulated pathways, such as those related to fatty acid or amino acid metabolism. nih.govmdpi.com This integrated analysis can reveal how changes in gene expression lead to the metabolic phenotype observed, providing a "cause and effect" understanding of the role of compounds like this compound. mdpi.com

Table 1: Examples of Multi-Omics Integration in Metabolic Research

Omics LayerType of DataContribution to Pathway Elucidation
Metabolomics Quantitative levels of metabolites (e.g., propionylcarnitine)Identifies metabolic endpoints and biomarkers of pathway activity. creative-proteomics.com
Transcriptomics Gene expression levels (mRNA)Reveals the regulation of genes encoding for metabolic enzymes and transporters. nih.gov
Proteomics Protein abundance and post-translational modificationsConfirms the expression of enzymes and provides insight into their activity levels. creative-proteomics.com
Genomics DNA sequence variationsIdentifies genetic mutations that may lead to metabolic disorders affecting carnitine metabolism. nih.gov

Computational modeling is an essential tool for simulating and predicting the behavior of metabolic networks. news-medical.netplos.org These models, which range from genome-scale metabolic models (GEMs) like Recon3D to more focused kinetic models, can elucidate the complex interactions governing carnitine metabolism. news-medical.netplos.org

For example, a mathematical model was developed to describe the central and L-carnitine metabolism in E. coli under different osmotic stress conditions. plos.org This model successfully quantified how stress influences metabolic fluxes related to L-carnitine biosynthesis and catabolism. plos.org In mammalian systems, a computer model of whole-body central metabolism was created to analyze fuel selection in rats, incorporating reactions for fatty acid transport and beta-oxidation, which are critically dependent on the carnitine shuttle. plos.org Such models can be parameterized with experimental data, including muscle acylcarnitine concentrations, to test hypotheses about metabolic regulation. plos.org In silico studies, including molecular docking simulations, are also used to understand the function of enzymes like carnitine acetyltransferase, which is responsible for the synthesis of short-chain acylcarnitines. mdpi.comhmdb.ca These computational approaches are crucial for predicting how perturbations in the system, such as enzyme deficiencies or environmental changes, might affect the levels of specific acylcarnitines like this compound.

Exploration of Advanced Spectroscopic and Imaging Techniques for In Situ Analysis of this compound

A significant advancement in metabolomics is the ability to analyze metabolites directly within their native biological context. Advanced spectroscopic and mass spectrometry imaging (MSI) techniques allow for the in situ visualization of molecules like this compound, providing crucial spatial information that is lost in traditional homogenate-based analyses. nih.govfrontiersin.org

Techniques such as Desorption Electrospray Ionization (DESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging have been applied to study metabolite distribution in tissues. nih.gov For example, Airflow-Assisted Desorption Electrospray Ionization Mass Spectrometry Imaging (AFADESI-MSI) was used to map metabolic disturbances in the kidneys of diabetic mice, revealing that the relative ion intensity of propionylcarnitine was lower in the diabetic renal medulla. nih.gov Similarly, nano-DESI IMS has been used to show the specific localization of propionylcarnitine in different regions of the kidney. frontiersin.org These methods can achieve high spatial resolution and sensitivity, enabling the identification of hundreds of unique molecular species within a single tissue section. frontiersin.org

Table 2: Advanced Techniques for In Situ Analysis of Propionylcarnitine

TechniqueAbbreviationPrincipleKey Finding for Propionylcarnitine
Airflow-Assisted Desorption Electrospray Ionization Mass Spectrometry Imaging AFADESI-MSIAn ambient ionization technique that uses a jet of heated gas to desorb and ionize molecules from a surface for mass analysis. nih.govRevealed lower relative intensity of propionylcarnitine in the renal medulla of diabetic mice. nih.gov
Nanospray Desorption Electrospray Ionization Imaging Mass Spectrometry nano-DESI IMSAn ambient ionization method using a liquid bridge to extract and ionize analytes, offering high sensitivity for lipids and metabolites. frontiersin.orgShowed specific localization of propionylcarnitine to the cortex and outer medulla of the kidney. frontiersin.orgdiva-portal.org
Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry MALDI IMSA laser is used to desorb and ionize molecules from a tissue section that has been coated with an energy-absorbing matrix. nih.govUsed for in situ analysis of various metabolites in kidney disease research. nih.gov

Development and Application of Novel Isotopic Tracers for Metabolic Flux Analysis

Metabolic flux analysis (MFA) using stable isotope tracers is a powerful technique for quantifying the rates of metabolic reactions in vivo. nih.govd-nb.info By introducing a substrate labeled with a stable isotope, such as ¹³C, into a biological system, researchers can trace the path of the labeled atoms through metabolic pathways. d-nb.infonih.gov This provides a dynamic view of metabolism that cannot be obtained from measuring metabolite concentrations alone. researchgate.net

The choice of isotopic tracer is critical for the precision of flux estimations. nih.gov Studies have computationally and experimentally evaluated various ¹³C-labeled glucose and glutamine tracers to determine the optimal choices for analyzing central carbon metabolism, which is the ultimate source of the acyl groups for acylcarnitines. nih.gov For example, [1,2-¹³C₂]glucose provides precise estimates for glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while [U-¹³C₅]glutamine is preferred for analyzing the TCA cycle. nih.gov More recently, machine learning approaches are being developed to predict metabolic fluxes directly from isotope labeling patterns, making MFA more accessible. biorxiv.org The application of these techniques using tracers like ¹³C-propionate can directly elucidate the production and consumption fluxes of the propionyl-CoA pool, which is the precursor for this compound, offering a precise quantification of its metabolic turnover. nih.gov

Understanding the Role of this compound in Non-Mammalian Biological Systems (e.g., bacterial metabolism)

While much carnitine research focuses on mammals, carnitine and its derivatives are also important in non-mammalian systems, including bacteria and other microorganisms. wikipedia.orgnih.govannualreviews.org In bacteria, carnitine can serve as an osmoprotectant, a nutrient source, and an electron acceptor in anaerobic respiration. nih.govresearchgate.net

The metabolism of carnitine enantiomers can differ between organisms. Some bacteria, like Pseudomonas sp. AK1, possess a carnitine racemase that can convert D-carnitine to L-carnitine, allowing it to be metabolized. nih.gov The metabolism of carnitine by gut microbiota is an area of active research, as bacterial enzymes can convert dietary carnitine into metabolites like trimethylamine (B31210) (TMA). annualreviews.orgnih.gov Research has identified a specific two-component Rieske-type oxygenase/reductase (CntAB) in the human microbiota that is essential for this process. nih.gov

Furthermore, research on the parasite Trypanosoma has explored the effects of D-carnitine and propionyl-D-carnitine. parasite-journal.org Studies in rodent models showed that high oral doses of propionyl-D-carnitine could induce a roughly 50% inhibition of parasite replication in a competitive manner, suggesting an interference with the parasite's energy metabolism, which relies on the L-carnitine system. parasite-journal.org

Table 3: Role of D-Carnitine and its Derivatives in Non-Mammalian Systems

Organism/SystemCompoundObserved Effect/RoleReference
Pseudomonas sp. D-CarnitineConverted to L-carnitine by a carnitine racemase for subsequent metabolism. nih.gov
Escherichia coli L-CarnitineUsed as an osmoprotectant and as an electron acceptor (via crotonobetaine) during anaerobic growth. annualreviews.org plos.org
Trypanosoma brucei rhodesiense Propionyl-D-carnitineCompetitively inhibited parasite replication in a rodent model. parasite-journal.org
Human Microbiota L-CarnitineMetabolized to trimethylamine (TMA) by bacterial enzymes like CntAB. nih.gov

Future Perspectives in Fundamental Metabolic Research Involving this compound

The future of fundamental research on this compound and other acylcarnitines lies in the continued integration of advanced technologies to build a more dynamic and complete picture of metabolism. A key perspective is the move towards personalized metabolic fingerprinting, where detailed analysis of metabolites like propionyl-L-carnitine could inform the metabolic status of individuals. bloodtransfusion.it

Future research will likely focus on:

Improving Predictive Models: Enhancing computational models of metabolism to more accurately simulate the effects of genetic variations, diet, and disease on acylcarnitine profiles. plos.org

Expanding Multi-Omics Studies: Applying integrated omics approaches to a wider range of biological samples and disease states to uncover novel functions and regulatory mechanisms related to carnitine metabolism. nih.govcreative-proteomics.com

Advanced Imaging and Tracing: Combining high-resolution mass spectrometry imaging with stable isotope tracing to visualize metabolic fluxes within specific cells and tissues, providing unprecedented spatiotemporal understanding of this compound metabolism. nih.govnih.gov

Microbiota-Host Interactions: Further dissecting the complex interplay between gut bacteria and host carnitine metabolism, and how this interaction influences health and disease. researchgate.netnih.gov

These advanced methodologies promise to continue expanding our knowledge of the fundamental roles that this compound and the broader carnitine system play in the intricate network of life. hmdb.camdpi.com

Q & A

Q. Advanced Research Focus

  • In Vitro Models : Use isolated mitochondria from liver or muscle tissues to measure substrate-specific oxidation rates. Compare with controls lacking carnitine derivatives.
  • Tracer Studies : Employ 13C-labeled this compound to track carbon flux via GC-MS and assess kinetic parameters (e.g., Km and Vmax).
  • Knockout Models : Use CRISPR/Cas9-modified cell lines lacking carnitine palmitoyltransferase (CPT) to study transport dependency .

How should researchers address contradictions in reported tissue-specific concentrations of this compound?

Advanced Research Focus
Discrepancies may arise from:

  • Sample Preparation : Standardize protocols for tissue homogenization and metabolite extraction to minimize degradation.
  • Analytical Variability : Cross-validate results using orthogonal methods (e.g., NMR vs. LC-MS).
  • Population Heterogeneity : Stratify data by age, sex, and health status, and apply multivariate regression to identify confounding variables .

What computational approaches are suitable for studying the conformational dynamics of this compound?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Use force fields (e.g., AMBER or CHARMM) to model interactions between the propionyl group and carnitine acyltransferases.
  • Docking Studies : Predict binding affinities with mitochondrial enzymes like CPT1/2 using AutoDock Vina.
  • Quantum Mechanics (QM) : Calculate charge distribution and tautomeric stability under physiological pH .

How can researchers design assays to evaluate the competitive inhibition of this compound in fatty acid oxidation pathways?

Q. Advanced Research Focus

  • Enzyme Kinetics : Perform Lineweaver-Burk plots with varying concentrations of this compound and palmitoyl-CoA to determine inhibition constants (Ki).
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to CPT2.
  • Metabolomic Profiling : Compare acyl-carnitine profiles in treated vs. untreated cells using untargeted metabolomics .

What statistical frameworks are appropriate for analyzing dose-response relationships of this compound in cellular models?

Q. Methodological Guidance

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 values.
  • Bayesian Hierarchical Models : Account for inter-experiment variability in high-throughput screening.
  • False Discovery Rate (FDR) Control : Apply Benjamini-Hochberg correction for multi-omics datasets .

How can researchers ensure reproducibility when studying this compound’s interaction with gut microbiota?

Q. Advanced Research Focus

  • Standardized Culturing : Use anaerobic chambers and defined microbial communities (e.g., SHIME model) to mimic intestinal conditions.
  • Metabolite Tracking : Employ stable isotope-resolved metabolomics (SIRM) with 13C-labeled substrates.
  • Data Sharing : Adhere to FAIR principles by depositing raw sequencing and metabolomics data in public repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.